molecular formula C6H5ClFNO B6322439 (3-Chloro-2-fluoropyridin-4-yl)methanol CAS No. 1149587-00-7

(3-Chloro-2-fluoropyridin-4-yl)methanol

Cat. No.: B6322439
CAS No.: 1149587-00-7
M. Wt: 161.56 g/mol
InChI Key: BPIXTTKOSNOAJB-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize (3-Chloro-2-fluoropyridin-4-yl)methanol involves the reaction of 3-chloro-2-fluoropyridine with formaldehyde in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of (3-Chloro-2-fluoropyridin-4-yl)aldehyde or (3-Chloro-2-fluoropyridin-4-yl)carboxylic acid.

    Reduction: Formation of (3-Chloro-2-fluoropyridin-4-yl)methane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Chloro-2-fluoropyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

  • (2-Chloro-3-fluoropyridin-4-yl)methanol
  • (3-Chloro-2-fluoroisonicotinaldehyde)
  • (3-Chloro-2-fluoroisonicotinic acid)

Comparison: (3-Chloro-2-fluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chloro-2-fluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIXTTKOSNOAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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